Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester

Vue d'ensemble

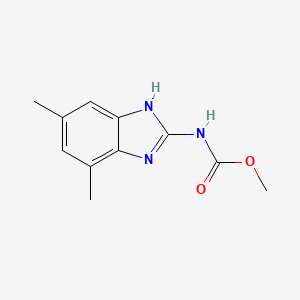

Description

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole ring substituted with two methyl groups at positions 4 and 6, and a carbamic acid ester functional group at position 2. Its molecular formula is C11H12N2O2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Methylation: The methyl groups are introduced at positions 4 and 6 through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Carbamate Formation: The final step involves the reaction of the 2-amino group of the benzimidazole with methyl chloroformate to form the carbamic acid ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The methyl groups and the carbamate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzimidazole compounds.

Applications De Recherche Scientifique

Agricultural Applications

Fungicide Use

Carbendazim is primarily utilized as a fungicide in agricultural settings. It is effective against a wide range of fungal pathogens affecting crops. The compound works by inhibiting microtubule formation, which is essential for cell division in fungi. This mechanism of action makes it particularly effective against various plant diseases.

- Targeted Fungi : Carbendazim is effective against pathogens such as Botrytis cinerea, Fusarium spp., and Rhizoctonia solani.

- Application Methods : It can be applied as a foliar spray or soil treatment, depending on the crop and disease targeted.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Botrytis cinerea | Grapes | 500 | 85 |

| Fusarium spp. | Wheat | 300 | 90 |

| Rhizoctonia solani | Potatoes | 400 | 80 |

Pharmaceutical Applications

Anthelmintic Properties

Carbendazim has also been investigated for its anthelmintic properties, demonstrating efficacy against various gastrointestinal parasites in animals. Research indicates that carbendazim can effectively eliminate parasites such as Ascaris suum and other nematodes.

- Mechanism of Action : The compound disrupts the energy metabolism of parasites, leading to their death.

- Animal Studies : In laboratory studies involving mice and sheep, carbendazim showed significant activity against both mature and immature forms of gastrointestinal parasites.

Case Study: Efficacy in Livestock

In a controlled study involving sheep infected with nematodes:

- Dosage : Administered at 10 mg/kg body weight.

- Results : A reduction in worm burden was observed within 48 hours post-treatment, with an efficacy rate of over 95% against adult nematodes.

Environmental and Safety Considerations

While carbendazim is effective as a biocide and pharmaceutical agent, its environmental impact and safety profile have been subjects of extensive research. Studies have shown that:

- Toxicity Levels : Carbendazim exhibits low toxicity to mammals but can be harmful to aquatic organisms.

- Regulatory Status : It is listed in various agricultural chemical inventories but is subject to regulations regarding its use due to potential environmental risks.

Mécanisme D'action

The mechanism of action of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with target proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, propyl ester: Similar structure with a propyl group.

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, butyl ester: Similar structure with a butyl group.

Uniqueness: The methyl ester variant is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. Its smaller size compared to longer alkyl chain esters may also affect its solubility and bioavailability.

This detailed overview provides a comprehensive understanding of carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester, commonly known as carbendazim, is a benzimidazole derivative with significant biological activity. This compound has been extensively studied for its pharmacological properties, particularly its antifungal and anthelmintic activities. This article delves into the biological activity of carbendazim, summarizing key findings from various studies.

Chemical Structure and Properties

Carbendazim has the following chemical structure:

- Chemical Formula : C10H12N2O2

- CAS Number : 10605-21-7

- Molecular Weight : 192.22 g/mol

Carbendazim exerts its biological effects primarily through the inhibition of microtubule formation in cells. This action disrupts cellular processes such as mitosis and intracellular transport, leading to cell death in susceptible organisms. The compound has shown effectiveness against a range of fungal pathogens and helminths.

Antifungal Activity

Carbendazim is widely recognized for its antifungal properties. It has been shown to be effective against various fungi, including:

- Aspergillus spp.

- Fusarium spp.

- Botrytis cinerea

In vitro studies have demonstrated that carbendazim inhibits fungal growth by disrupting microtubule assembly, which is crucial for cell division and function.

Anthelmintic Activity

Research indicates that carbendazim possesses anthelmintic properties, making it effective against a variety of parasitic worms. It has been tested against:

- Toxocara canis (dog roundworm)

- Ancylostoma caninum (dog hookworm)

In studies involving laboratory animals, carbendazim demonstrated significant efficacy in reducing worm burdens with minimal toxicity to the host.

Toxicity and Safety Profile

While carbendazim has beneficial biological activities, it also poses certain health risks. Toxicological assessments indicate:

- Acute Toxicity : The median lethal dose (LD50) in rats is greater than 2000 mg/kg when administered orally, indicating low acute toxicity.

- Chronic Effects : Long-term exposure has been associated with reproductive toxicity, including testicular degeneration and alterations in spermatogenesis in male rats .

Metabolism and Excretion

Carbendazim undergoes extensive metabolism in vivo. Key metabolic pathways include:

- Oxidation of the phenyl ring.

- Formation of sulfate and glucuronide conjugates.

- Rapid elimination from the body within three days post-exposure .

Study 1: Antifungal Efficacy

A study conducted by Raghunath and Viswanathan (2014) evaluated the antifungal activity of carbendazim against various pathogenic fungi. The results indicated that carbendazim effectively inhibited fungal growth at concentrations as low as 10 μg/mL.

Study 2: Anthelmintic Activity in Dogs

In a controlled trial involving dogs infected with Toxocara canis, treatment with carbendazim resulted in a significant reduction in worm counts (up to 100% reduction observed) compared to untreated controls .

Summary of Findings

| Biological Activity | Efficacy | Toxicity Level |

|---|---|---|

| Antifungal | High | Low (LD50 > 2000 mg/kg) |

| Anthelmintic | High | Moderate reproductive toxicity |

Propriétés

IUPAC Name |

methyl N-(4,6-dimethyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)14-11(15)16-3/h4-5H,1-3H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHFZXOOYIFLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)NC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484615 | |

| Record name | Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61283-02-1 | |

| Record name | Carbamic acid, (4,6-dimethyl-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.